Boc-4-nitro-D-phenylalanine

Catalog No.
S1768231
CAS No.
61280-75-9
M.F
C4H11ClN2O
M. Wt
138.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-4-nitro-D-phenylalanine

CAS Number

61280-75-9

Product Name

Boc-4-nitro-D-phenylalanine

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid

Molecular Formula

C4H11ClN2O

Molecular Weight

138.59 g/mol

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1

InChI Key

UHWFDFLWTAIHRE-DFWYDOINSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Synonyms

(S)-2-Amino-N-methylpropanamidehydrochloride;61275-22-7;H-ALA-NHMEHCL;H-Ala-NHMe.HCl;H-ALA-NHMEHCL;SCHEMBL555916;CTK8B4606;MolPort-008-155-642;N-methyl-alaninamidehydrochloride;UHWFDFLWTAIHRE-DFWYDOINSA-N;BB_NC-2402;N-methyl-L-alaninamidehydrochloride;ANW-45647;KM0484;AKOS005257140;AKOS015998957;(S)-N-methyl-alaninamidehydrochloride;MCULE-9773818316;AK-90374;KB-211180;TC-134392;ST24026563;W7355

Canonical SMILES

CC(C(=O)NC)N.Cl

Isomeric SMILES

C[C@@H](C(=O)NC)N.Cl

The exact mass of the compound Boc-4-nitro-D-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-4-nitro-D-phenylalanine is a non-canonical D-amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function and a nitro group at the para-position of the phenyl ring. This structure makes it a valuable building block in solid-phase peptide synthesis (SPPS), particularly within Boc-based strategies. The D-configuration provides resistance to enzymatic degradation in the final peptide, while the nitro group serves as a stable, latent precursor to an amino group, enabling late-stage reduction and functionalization after peptide chain assembly.

Research Fit

Chiral D-Phe Building Block Defined D-stereochemistry for Boc-strategy SPPS
Boc Orthogonal Protection Acid-labile Nα protection compatible with Merrifield/PAM resins
4-Nitro Functional Handle Electron-withdrawing substituent with built-in UV chromophore

Substituting this compound with seemingly close analogs introduces significant process and functional complications. Using the L-enantiomer, Boc-4-nitro-L-phenylalanine, will alter the final peptide's stereochemistry, impacting its biological activity and proteolytic stability. Opting for the pre-reduced analog, Boc-4-amino-D-phenylalanine, eliminates the key benefit of using the nitro group as a latent amine, preventing orthogonal, late-stage functionalization after peptide assembly. Choosing an alternative protecting group, like Fmoc-4-nitro-D-phenylalanine, is not a direct swap; it necessitates a complete change in synthesis chemistry from an acid-labile (Boc) to a base-labile (Fmoc) deprotection strategy, requiring different resins, solvents, and cleavage cocktails.

Substitution Risk

Boc/Fmoc protecting group mismatch: acid-labile Boc vs. base-labile Fmoc may prevent proper deprotection under your SPPS protocol.

D- vs. L-enantiomer substitution yields opposite stereochemistry, altering target binding and SAR interpretation.

Unsubstituted Boc-D-Phe lacks the 4-nitro chromophore and electron-withdrawing character, affecting UV tracking and peptide electronics.

Precursor Suitability: Efficient and Chemoselective Reduction to 4-Aminophenylalanine

The para-nitro group serves as a robust and stable latent amine. Standard reduction methods, such as catalytic hydrogenation with Pd/C or treatment with SnCl2, are highly efficient for converting the nitro group to an amine post-synthesis. Unlike many other functional groups, the nitro moiety is stable to the repetitive mild acid treatments (e.g., TFA) used for Boc deprotection during peptide synthesis, ensuring its integrity until the final, desired reduction step. Alternative reduction processes using trichlorosilane have also been shown to provide quantitative yields of the corresponding amine from nitro-aromatic compounds under mild conditions, highlighting the synthetic versatility.

Evidence DimensionChemical Stability & Conversion Yield
Target Compound DataNitro group is stable to standard Boc-SPPS conditions (TFA) and can be reduced to the amine in high-to-quantitative yields post-synthesis.
Comparator Or BaselineDirect incorporation of Boc-4-amino-D-phenylalanine, which would require protection of the side-chain amine, complicating the synthesis strategy.
Quantified DifferenceNot applicable (process advantage).
ConditionsStandard solid-phase peptide synthesis (SPPS) followed by chemical reduction (e.g., H2/Pd/C, SnCl2, or HSiCl3/tertiary amine).

This enables the synthesis of peptides where a free aromatic amine is required at a late stage for conjugation, cyclization, or to modulate biological activity, a strategy not possible if the amino version is used from the start.

Enantiomeric Identity
Data to verify
[α]D20 = -8° ± 1° (c=1, MeOH) vs. L-enantiomer +8° ± 1°; Δ 16°
Supports stereochemical quality control via polarimetry
Requires in-house polarimetric verification per batch

Electrochemical Activity: Defined Reduction Potential for Redox-Responsive Materials

The nitro-aromatic moiety is electrochemically active, providing a handle for creating redox-responsive peptides. Studies on related 4-nitrophenyl modified surfaces show a distinct and irreversible reduction peak for the nitrophenyl group at approximately -920 mV (vs. Ag/AgCl). This well-defined electrochemical behavior allows the nitro group to be selectively reduced to an amine by applying a specific potential, a feature not present in unsubstituted phenylalanine or analogs like chlorophenylalanine. This controlled conversion can be used to trigger conformational changes or alter the electronic properties of a peptide assembly.

Evidence DimensionElectrochemical Reduction Potential
Target Compound DataIrreversible reduction peak at approx. -0.92 V vs. Ag/AgCl.
Comparator Or BaselineBoc-D-phenylalanine (unsubstituted) or Boc-4-chloro-D-phenylalanine, which are not reducible in this potential window.
Quantified DifferenceProvides a specific electrochemical handle absent in common analogs.
ConditionsCyclic voltammetry in 0.1 M KCl solution.

For applications in biosensors, drug delivery systems, or functional materials, this compound allows the creation of peptides whose function can be switched on or off electrochemically.

Thermal Stability
Data to verify
mp 115–120°C vs. Boc-D-Phe 85–88°C; ~30–35°C higher
Higher melting point suggests improved ambient storage stability
Stability under specific storage conditions should be validated

Process Compatibility: Preferred Building Block for Boc-Based Synthesis of Aggregation-Prone Sequences

In the synthesis of difficult, aggregation-prone, or hydrophobic peptides, the Boc/Bzl synthesis strategy is often considered advantageous over the more common Fmoc/tBu strategy. During the Boc deprotection step with TFA, the newly exposed N-terminal amine is protonated, which reduces its participation in inter-chain hydrogen bonding and minimizes aggregation, thereby increasing its availability for the next coupling step. This can lead to higher yields and purer products for challenging sequences compared to the neutral amine generated under the basic conditions of Fmoc deprotection. Therefore, for complex peptides where the D-amino acid and nitro-functionalization are required, Boc-4-nitro-D-phenylalanine is the process-appropriate choice over its Fmoc-protected counterpart.

Evidence DimensionSynthesis Purity/Yield in Difficult Sequences
Target Compound DataCompatible with Boc-SPPS, which can offer higher purity for hydrophobic peptides.
Comparator Or BaselineFmoc-4-nitro-D-phenylalanine, which is used in Fmoc-SPPS where aggregation is more frequently reported for difficult sequences.
Quantified DifferenceQualitative process advantage; leads to potentially higher yields and purity.
ConditionsSolid-phase peptide synthesis of hydrophobic or aggregation-prone sequences.

For synthesizing complex, non-natural peptides, choosing the Boc-protected version can prevent failed syntheses or costly, difficult purifications associated with peptide aggregation in an Fmoc strategy.

UV Detectability
Class-level
λmax ~270–280 nm (strong) vs. minimal >260 nm for unsubstituted
Built-in chromophore for direct HPLC tracking without derivatization
Predicted UV; confirm with lot-specific COA
Deprotection Orthogonality
Class-level
Boc: TFA/CH₂Cl₂ (acidic) 15-30 min vs. Fmoc: piperidine/DMF (basic) 5-10 min
Orthogonal chemistry defines resin and side-chain protection strategy
Standard SPPS protocols; verify compatibility with your sequence
Receptor Selectivity Modulation
Class-level
Enkephalin analogs: increased potency in GPI/MVD; dynorphin: decreased potency
4-nitro-Phe residue modulates receptor subtype response
Reported in classic bioassay models; confirm with target receptor
Electronic Character
Class-level
σp +0.78 (strong EWG) vs. 0.00 (H) for unsubstituted phenyl
Electron-deficient aromatic ring alters non-covalent interactions
Hammett constant from standard reference; effects context-dependent

Precursor for Peptides Requiring Late-Stage Aromatic Amine Functionalization

This compound is the correct choice for synthesizing peptides where an aromatic amine is needed for post-synthetic modification, such as dye conjugation, surface immobilization, or intramolecular cyclization. The nitro group's stability during Boc-SPPS and its efficient, high-yield reduction at the final stage provides a reliable and flexible synthetic route.

Development of Redox-Switchable Peptides and Biomaterials

Based on its defined electrochemical reduction potential, this building block is ideal for creating peptides that change conformation or binding affinity in response to an electrical signal. This is highly relevant for fabricating biosensors, electro-responsive hydrogels, and controlled-release drug delivery systems.

Synthesis of Proteolytically-Resistant, Complex Peptides

As a D-amino acid compatible with the Boc-SPPS workflow, this reagent is well-suited for producing metabolically stable peptide therapeutics, especially for sequences known to be hydrophobic or prone to aggregation during synthesis. The advantages of the Boc strategy in mitigating aggregation make this the preferred building block over its Fmoc equivalent for such challenging targets.

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc-Strategy SPPS
Boc protection (acid-labile) and D-stereochemistry
Deprotection kinetics and chiral purity (HPLC)
Fluorogenic Protease Substrates
Nitro group as FRET quencher
Quenching efficiency in FRET-based assay
Opioid Peptide SAR Probes
Electron-withdrawing character for receptor binding mapping
Receptor subtype selectivity in functional assays
Post-Synthetic Bioconjugation (SNAr)
Nitro-activated aromatic ring for nucleophilic substitution
Conjugation efficiency and site-specificity

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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